Cas no 725234-40-2 (6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide)
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
- 6-bromoH-imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-BROMOX-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID
- Imidazo[1,2-a]pyridine-2-carboxylicacid, 6-bromo-, hydrobromide (1:1)
- 6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acidhydrobromide
- 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
- 6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
- 725234-40-2
- E83641
-
- MDL: MFCD08456925
- Inchi: 1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
- InChI Key: OQZYGPDIBLRGRQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC(C(=O)O)=CN2C=1.Br
Computed Properties
- Exact Mass: 239.95300
- Monoisotopic Mass: 319.88
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6A^2
Experimental Properties
- Density: 1.89
- Refractive Index: 1.728
- PSA: 54.60000
- LogP: 1.79500
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020218-1g |
6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 1g |
£120.00 | 2022-03-01 | ||
| Chemenu | CM288850-1g |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 95% | 1g |
$161 | 2023-01-07 | |
| Chemenu | CM288850-1g |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 95% | 1g |
$405 | 2021-08-18 | |
| 1PlusChem | 1P00FDMF-250mg |
6-bromoH-imidazo[1,2-a]pyridine-2-carboxylic acid |
725234-40-2 | 95% | 250mg |
$258.00 | 2025-02-27 | |
| 1PlusChem | 1P00FDMF-1g |
6-bromoH-imidazo[1,2-a]pyridine-2-carboxylic acid |
725234-40-2 | 95% | 1g |
$766.00 | 2025-02-27 | |
| A2B Chem LLC | AH16695-100mg |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 100mg |
$110.00 | 2024-04-19 | ||
| A2B Chem LLC | AH16695-1g |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 1g |
$575.00 | 2023-12-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643699-100mg |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 98% | 100mg |
¥1564.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643699-1g |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 98% | 1g |
¥9261.00 | 2024-05-02 | |
| Ambeed | A871193-1g |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide |
725234-40-2 | 95+% | 1g |
$145.0 | 2024-04-17 |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 725234-40-2)
The compound 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, identified by the CAS number 725234-40-2, is a highly specialized chemical entity with significant potential in the fields of pharmaceutical research and materials science. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and diverse applications in drug design. The presence of the bromine substituent at the 6-position of the imidazo[1,2-a]pyridine ring introduces additional electronic and steric effects, making it a valuable compound for exploring biological activities and chemical reactivity.
Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The hydrobromide salt form of this compound is particularly advantageous for solubility and stability in various experimental conditions. Researchers have utilized this compound to investigate its potential as a building block for more complex molecular architectures, leveraging its aromaticity and functional groups to create novel bioactive molecules.
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves a multi-step process that typically includes cyclization reactions and bromination. The carboxylic acid group at the 2-position provides versatility in further chemical modifications, such as esterification or amide formation, enabling researchers to tailor its properties for specific applications. The compound's ability to form stable salts also makes it suitable for use in crystallization studies and solid-state chemistry investigations.
In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular weight and structural rigidity. Its solubility in common organic solvents has been characterized, providing valuable data for its use in solution-based assays and chromatographic separations. The UV-vis spectrum of this compound reveals strong absorption bands corresponding to its conjugated π-system, which is indicative of its potential as a photosensitive material or fluorescent probe.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, providing insights into its reactivity and interaction with biological targets. These studies have demonstrated that the bromine substituent plays a critical role in modulating the compound's electronic properties, enhancing its ability to participate in hydrogen bonding and π-π interactions—key factors in drug-receptor binding.
The application of this compound extends beyond traditional pharmaceutical research into areas such as material science and nanotechnology. Its aromaticity and functional groups make it a promising candidate for use in constructing supramolecular assemblies or as a precursor for carbon-based materials. Researchers have explored its potential as a ligand in metalloorganic frameworks (MOFs) and coordination polymers, where it can serve as a versatile connecting unit due to its multiple binding sites.
In conclusion, 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS No. 725234-40-
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